![molecular formula C9H8F3NO2 B1463373 Methyl 4-amino-2-(trifluoromethyl)benzoate CAS No. 894796-87-3](/img/structure/B1463373.png)
Methyl 4-amino-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-amino-2-(trifluoromethyl)benzoate (Methyl 4-A2-TMB) is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of around 100°C and a boiling point of around 250°C. It has a molecular weight of 240.2 g/mol and a molecular formula of C9H9F3NO2. Methyl 4-A2-TMB is widely used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in numerous scientific studies.
Scientific Research Applications
Pharmaceutical Research
Methyl 4-amino-2-(trifluoromethyl)benzoate: is utilized in the development of new pharmaceutical compounds. Its trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of potential drug candidates .
Organic Synthesis
This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. It can undergo various chemical reactions, including amination and esterification, which are pivotal in synthesizing diverse organic compounds .
Material Science
In material science, Methyl 4-amino-2-(trifluoromethyl)benzoate is explored for creating novel materials with unique properties, such as increased resistance to degradation and improved thermal stability .
Agrochemical Research
The compound’s derivatives are researched for their potential use in agrochemicals. The trifluoromethyl group can contribute to the development of herbicides and pesticides with enhanced efficacy and selectivity .
Fluorine Chemistry
As a fluorinated compound, it is significant in the field of fluorine chemistry, where it is used to study the effects of fluorination on the physical and chemical properties of molecules .
Analytical Chemistry
Methyl 4-amino-2-(trifluoromethyl)benzoate: can be used as a standard or reference compound in analytical methods, such as chromatography, to quantify the presence of similar compounds in various samples .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The ADME properties of “Methyl 4-amino-2-(trifluoromethyl)benzoate” are currently unknown.
properties
IUPAC Name |
methyl 4-amino-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKSDFYHAQYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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